molecular formula C10H6O4S B086428 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde CAS No. 1017-58-9

5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde

Cat. No.: B086428
CAS No.: 1017-58-9
M. Wt: 222.22 g/mol
InChI Key: QOYKXSZOMMAGRQ-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde is an organic compound with the molecular formula C10H6O4S and a molecular weight of 222.22 g/mol . This compound is characterized by the presence of two furan rings, each substituted with a formyl group and connected via a sulfur atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is known for its efficiency in formylating furan derivatives.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF) using a hydroxyapatite-supported gold catalyst . This method ensures high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carboxylic acid.

    Reduction: 5-(5-Hydroxymethylfuran-2-yl)sulfanylfuran-2-carbaldehyde.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the furan rings can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A simpler furan derivative with a single formyl group.

    5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a second formyl group.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

5-(5-Formylfuran-2-yl)sulfanylfuran-2-carbaldehyde is unique due to the presence of two formyl-substituted furan rings connected by a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(5-formylfuran-2-yl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4S/c11-5-7-1-3-9(13-7)15-10-4-2-8(6-12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYKXSZOMMAGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)SC2=CC=C(O2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293346
Record name 5,5′-Thiobis[2-furancarboxaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-58-9
Record name 5,5′-Thiobis[2-furancarboxaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5′-Thiobis[2-furancarboxaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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